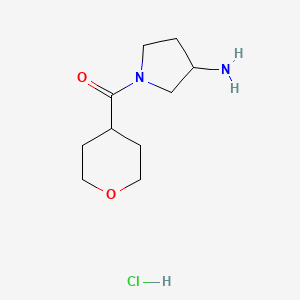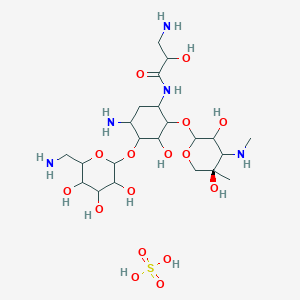
Isepamicin (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isepamicin (sulfate) is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . Isepamicin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Preparation Methods
The preparation of isepamicin (sulfate) involves several synthetic routes and reaction conditions. One method starts with gentamicin B as the starting raw material. The process involves protecting the intermediate with trimethyl silicone ethoxy carbonyl chloride, followed by coupling with N-phthalic anhydride-(S)-isoserine. The intermediate is then de-protected and acidified with vitriol to obtain the crude product, which is re-crystallized with anhydrous alcohol to obtain isepamicin (sulfate) . Industrial production methods focus on ensuring high product purity and yield, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Isepamicin (sulfate) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include 9-fluorenylmethyl chloroformate for fluorescence detection . The major products formed from these reactions are derivatives that can be analyzed using liquid chromatography . The compound is also known to interact with other antibiotics, such as amikacin, which is used as an internal standard in analytical methods .
Scientific Research Applications
Isepamicin (sulfate) has a wide range of scientific research applications. In chemistry, it is used for the quantitative determination of the drug in pharmaceutical preparations and in the body . In biology, it is studied for its bactericidal effects against strains producing type I 6′-acetyltransferase, which have developed resistance to other aminoglycoside antibiotics . In medicine, it is used to treat infections caused by Gram-negative bacteria, including those resistant to other antibiotics . The compound is also used in pharmacokinetic studies to monitor drug levels and ensure optimal therapy .
Mechanism of Action
The mechanism of action of isepamicin (sulfate) involves its binding to the bacterial 30S ribosomal subunit, which impedes the translation process . This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and ultimately leading to the production of aberrant proteins . This mechanism is similar to other aminoglycosides, but isepamicin is noted for its better activity against strains producing type I 6′-acetyltransferase .
Comparison with Similar Compounds
Isepamicin (sulfate) is similar to other aminoglycosides such as amikacin and ribostamycin . it exhibits better activity against certain resistant bacterial strains . Amikacin is another aminoglycoside with a similar antibacterial spectrum, but isepamicin has shown better efficacy against strains producing type I 6′-acetyltransferase . Ribostamycin, on the other hand, is a natural aminoglycoside with broad-spectrum antibiotic activity . The unique aspect of isepamicin is its enhanced activity against resistant strains, making it a valuable option in treating difficult infections .
Properties
Molecular Formula |
C22H45N5O16S |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-;/m0./s1 |
InChI Key |
DDXRHRXGIWOVDQ-LWUGVLBISA-N |
Isomeric SMILES |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


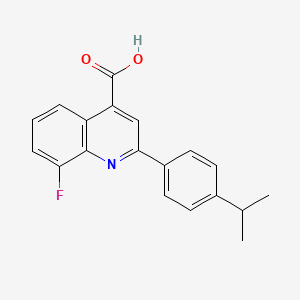
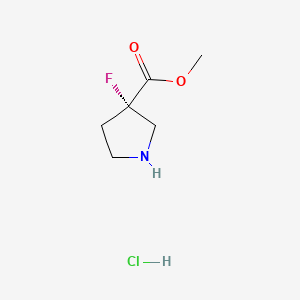
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
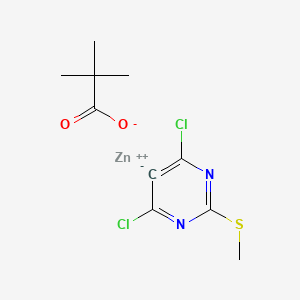
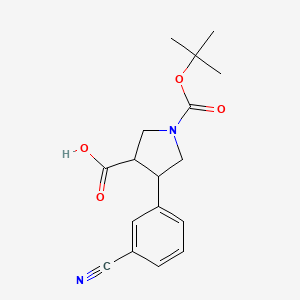

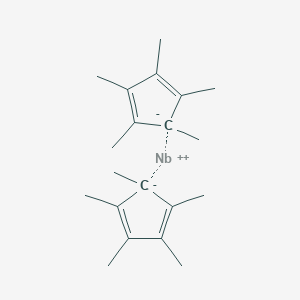
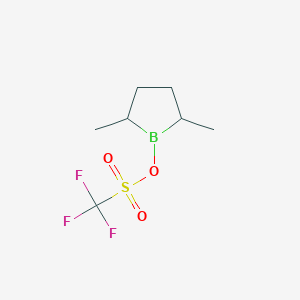
![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
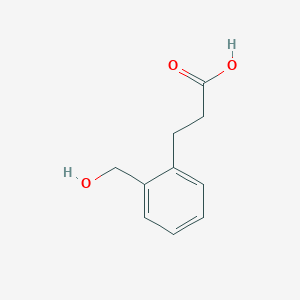
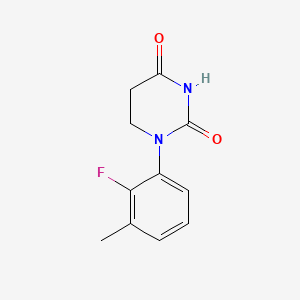
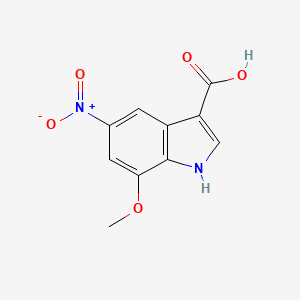
![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
